2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine
Overview
Description
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine is a chemical compound with the molecular formula C15H12ClNO3 .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chloro group at the 2-position and a 4-ethoxycarbonylbenzoyl group at the 3-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Halogen Bonding in Molecular Salts and Cocrystals
Research on molecular salts and cocrystals of related compounds, like 2-Chloro-4-nitrobenzoic acid, demonstrates the significance of halogen bonding alongside hydrogen bonding in crystal engineering. These interactions are crucial for the structural formation and stabilization of molecular salts/cocrystals, highlighting the potential of halogen bonds in designing materials with desired properties (Oruganti et al., 2017).
Synthesis of Heterocyclic Complexes
The formation of N-heterocyclic complexes of rhodium and palladium from pincer silver(I) carbene complexes showcases the versatility of pyridine and its derivatives in organometallic chemistry. This research indicates the potential of 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine in forming complex structures that could be significant in catalysis and synthesis processes (Simons et al., 2003).
Development of Fluorescent Probes
The synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines from β-lactam carbenes and 2-pyridyl isonitriles, followed by acidic hydrolysis, has been reported. These compounds, particularly one demonstrating efficient fluorescence for mercury ion detection, underscore the role of pyridine derivatives in developing sensitive and selective fluorescent probes for environmental and biological applications (Shao et al., 2011).
Antimicrobial Activity of Pyridine Derivatives
The synthesis and evaluation of new pyridine derivatives for antimicrobial activity reveal the potential biomedical applications of these compounds. Such research is foundational for developing new antimicrobial agents, potentially including derivatives of this compound, indicating its relevance in pharmaceutical research (Patel et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(2-chloropyridine-3-carbonyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-7-5-10(6-8-11)13(18)12-4-3-9-17-14(12)16/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOITTJUQSYICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641777 | |
Record name | Ethyl 4-(2-chloropyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-98-1 | |
Record name | Ethyl 4-(2-chloropyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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